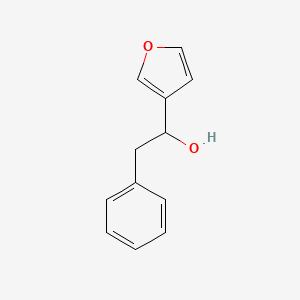

Benzyl-3-furyl-methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-(furan-3-yl)-2-phenylethanol |

InChI |

InChI=1S/C12H12O2/c13-12(11-6-7-14-9-11)8-10-4-2-1-3-5-10/h1-7,9,12-13H,8H2 |

InChI Key |

LNVSANRCUATGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=COC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 3 Furyl Methanol Isomers and Analogues

Strategic Approaches to the Synthesis of Furyl Methanol (B129727) Derivatives

The construction of benzyl-substituted furyl methanols can be approached through either direct, single-step transformations or more elaborate multi-step sequences that build complexity from simpler furan (B31954) precursors.

Direct Synthetic Routes

Direct routes aim to construct the target molecule in a single key step, often by forming the central carbon-carbon bond that connects the benzyl (B1604629) and furyl moieties. One of the most classical and effective methods for this type of C-C bond formation is the Grignard reaction. mnstate.edu This approach involves the nucleophilic addition of a benzyl organometallic reagent, such as benzylmagnesium bromide, to a suitable carbonyl compound, like 3-furaldehyde.

The reaction proceeds by the attack of the benzyl carbanion equivalent on the electrophilic carbonyl carbon of the 3-furaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired Benzyl-3-furyl-methanol. Detailed procedures for analogous reactions, such as the synthesis of Furan-2-yl(phenyl)methanol from phenylmagnesium bromide and furfural (B47365), have been well-documented, achieving high yields. orgsyn.orgmiracosta.edu While this method is robust, care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture. libretexts.org

A potential side reaction in syntheses involving benzylmagnesium halides is rearrangement; for instance, a benzyl to o-tolyl rearrangement has been observed under certain conditions, which can affect product distribution. nih.gov

Multi-Step Synthesis from Furanmethanol Precursors

Multi-step syntheses offer greater flexibility and control, particularly when starting from readily available biomass-derived precursors like furfuryl alcohol (furan-2-yl-methanol). unive.it Although the target is a 3-substituted furan, principles from 2-substituted furan chemistry can often be adapted. A hypothetical multi-step sequence for this compound could involve:

Preparation of a Halogenated Furan Precursor : Starting with 3-furoic acid, the carboxyl group can be reduced to an alcohol to form 3-furylmethanol. The hydroxyl group is then protected, for example, as a silyl (B83357) ether. Subsequently, a halogen, such as bromine, is introduced at a suitable position on the furan ring to prepare it for a cross-coupling reaction.

Carbon-Carbon Bond Formation : The protected, halogenated 3-furylmethanol derivative can then be coupled with a benzyl organometallic reagent. This key step is typically achieved via a transition metal-catalyzed cross-coupling reaction, as detailed in the following section.

Deprotection : The final step involves the removal of the protecting group from the hydroxyl function to yield the final product, this compound.

This approach allows for the modular construction of various analogues by simply changing the coupling partners.

Catalytic Methodologies for the Formation of Benzyl-Furyl Architectures

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity in forming C-C bonds.

Transition Metal-Catalyzed C-C Coupling Reactions involving Benzyl Alcohols and Furan Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forging the C-C bond between the benzyl and furan rings. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organic halide. nih.gov For the synthesis of a this compound isomer, one could envision coupling a benzylboronic acid or its pinacol (B44631) ester with a halogenated 3-furylmethanol derivative. nih.govtcichemicals.com

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and ligands have been developed to facilitate such couplings, even with challenging substrates like benzylic halides. nih.govkoreascience.kr

| Catalyst System | Coupling Partners | Typical Conditions | Key Features |

| Pd(OAc)₂ / JohnPhos | Benzyl bromide / Heteroarylboronic acid | K₂CO₃, DMF, Microwave | Allows for coupling with heterocyclic compounds. nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | Benzyl bromide / Potassium aryltrifluoroborate | Cs₂CO₃, THF/H₂O, 77 °C | High functional group tolerance; stable boron partners. nih.gov |

| Pd(PPh₃)₂Cl₂ | Aryl halide / Phenylacetylene | Choline hydroxide, 40 °C | Green chemistry approach for Sonogashira coupling. chemicalbook.com |

Alternatively, direct C-H activation and functionalization offer a more atom-economical approach. nih.gov Research has demonstrated the catalytic C-H benzylation of various arenes and heteroarenes using benzyl alcohols as the alkylating agents, mediated by complexes such as a high-valent heterobimetallic Ir-Sn complex. organic-chemistry.org Applying this strategy could involve the direct coupling of 3-furylmethanol with a benzyl alcohol, bypassing the need for pre-functionalized coupling partners.

Enzymatic and Biocatalytic Approaches (if academically relevant to synthesis)

While the direct enzymatic formation of the C-C bond in this compound is not widely reported, biocatalysis offers valuable applications in related transformations. Enzymes, particularly lipases, are extensively used for the kinetic resolution of racemic alcohols through enantioselective esterification or transesterification.

Should a synthetic route produce a racemic chiral analogue of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. This method is a cornerstone of green chemistry for producing enantiomerically pure compounds. ru.nl

Furthermore, oxidoreductases and dehydrogenases can be used for the asymmetric reduction of a precursor ketone (e.g., Benzyl 3-furyl ketone) to a chiral alcohol, providing direct access to a single enantiomer of the product.

Stereoselective Synthesis and Chiral Induction in Benzyl-Furyl Alcohols

While this compound itself is achiral, many of its analogues, such as those with substitution on the benzylic carbon (e.g., 1-(3-furyl)-1-phenylethanol), are chiral. The synthesis of such molecules in an enantiomerically pure form is a significant challenge in modern chemistry. chiralpedia.com

The primary strategy for achieving stereoselectivity is the asymmetric reduction of a prochiral ketone precursor. This is commonly accomplished using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, paired with chiral ligands. researchgate.net Asymmetric transfer hydrogenation (ATH) is a particularly effective method, often employing a chiral catalyst like a Rh- or Ru-complex with a chiral diamine ligand (e.g., TsDPEN) and a hydrogen source such as a formic acid/triethylamine mixture. researchgate.net This technique has been successfully applied to the reduction of various benzofuryl ketones, affording chiral β-amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net

Another approach involves the asymmetric addition of an organometallic reagent to an aldehyde. This requires a chiral catalyst or a chiral ligand to control the facial selectivity of the nucleophilic attack on the carbonyl group, thereby inducing the formation of one enantiomer over the other. sfu.ca The development of catalytic systems that provide high levels of stereocontrol is an active area of research, with new chiral ligands and catalysts continually emerging to meet the demand for enantiopure chiral alcohols. diva-portal.org

Enantioselective and Diastereoselective Synthetic Routes

A significant advancement in the synthesis of enantioenriched aryl heteroarylmethanols, including 3-furyl derivatives, involves the catalytic asymmetric addition of organozinc reagents to aldehydes. One powerful one-pot method begins with readily available heteroaryl bromides, such as 3-bromofuran. nih.gov

The process is initiated by a lithium-bromide exchange, followed by a salt metathesis with an organozinc compound. A key challenge in early iterations of this method was the presence of lithium chloride (LiCl) as a byproduct. LiCl is Lewis acidic and can catalyze a non-selective background reaction, leading to a racemic or near-racemic mixture of the final alcohol product and thus low enantiomeric excess (ee). nih.gov

To overcome this for many aryl systems, a chelating diamine, such as tetraethylethylene diamine (TEEDA), is introduced. TEEDA effectively sequesters the LiCl, inhibiting the undesired background reaction and allowing the chiral amino alcohol-based catalyst to direct the stereochemical outcome, often achieving greater than 90% ee. nih.gov

However, this approach proved unsuccessful for heteroaryl bromides like 3-bromofuran. The heteroaryl lithium intermediates were found to be unstable and prone to decomposition under the reaction conditions. The crucial innovation was to alter the metathesis reagent to ethylzinc (B8376479) chloride (EtZnCl), which allows the salt metathesis to proceed at a much lower temperature (-78 °C), preserving the integrity of the sensitive intermediate. This modification enables the successful formation of EtZn(ArHetero) species, including the 3-furylzinc reagent, which can then add to aldehydes with high enantioselectivity, producing alcohols with ee values ranging from 81–99%. nih.gov

| Step | Reagents/Components | Purpose | Reference |

|---|---|---|---|

| 1. Metallation | n-BuLi | Lithium-bromide exchange to form heteroaryl lithium. | nih.gov |

| 2. Salt Metathesis | EtZnCl | Transmetallation to form the EtZn(ArHetero) reagent at low temperature, avoiding decomposition. | nih.gov |

| 3. Catalysis | Enantioenriched amino alcohol | Chiral catalyst to induce asymmetry in the addition to an aldehyde. | nih.gov |

| 4. Background Inhibition (for some systems) | TEEDA | Chelating agent to sequester LiCl byproducts and prevent racemic background reaction. | nih.gov |

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of asymmetric reactions is highly sensitive to the conditions under which they are performed. Temperature, solvent, catalyst structure, and the nature of additives can all play a decisive role in determining the enantiomeric or diastereomeric purity of the product.

Temperature: As demonstrated in the synthesis of heteroarylmethanols, temperature is a critical parameter. The use of low temperatures (-78 °C) was essential to prevent the decomposition of the 3-furyl lithium intermediate during the transmetallation step. nih.gov In general, lower reaction temperatures can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states that lead to the different stereoisomers.

Reagents and Additives: The choice of reagents directly impacts stereocontrol. The switch from ZnCl₂ to EtZnCl was the key modification that enabled the successful synthesis of enantioenriched 3-furyl methanols. nih.gov Furthermore, the presence of salt byproducts like LiX and MgX₂ from the preparation of organometallic reagents can severely erode enantioselectivity by promoting non-catalyzed, non-selective pathways. The strategic addition of chelating agents like TEEDA can restore high stereoselectivity by binding these Lewis acidic species and preventing their interference. nih.gov

Catalyst and Substrate Structure: The inherent structure of the catalyst and substrate dictates the steric and electronic interactions in the transition state. In enzymatic reductions of aryl(heteroaryl)methanones, for instance, the position of a substituent on the aromatic ring (ortho, meta, or para) can completely control the stereospecificity of the ketoreductase enzyme. researchgate.net Similarly, in metal-catalyzed reactions, the specific chiral ligand employed is designed to create a biased chiral environment that favors the formation of one enantiomer over the other. researchgate.net

| Reaction Condition | Influence on Stereochemical Outcome | Example/Rationale | Reference |

|---|---|---|---|

| Temperature | Lower temperatures often increase enantioselectivity. | Preserved the unstable 3-furyl lithium intermediate at -78 °C, enabling the selective reaction. | nih.gov |

| Additives | Can inhibit undesirable side reactions. | TEEDA chelates Lewis acidic LiCl, preventing the non-selective background reaction. | nih.gov |

| Reagent Choice | Determines reactivity and stability of intermediates. | Use of EtZnCl instead of ZnCl₂ allowed for low-temperature transmetallation. | nih.gov |

| Solvent | Can influence catalyst activity and transition state stability. | Optimization of solvent is often required for achieving the best results in coupling reactions. | acs.org |

Novel Synthetic Route Development and Methodological Advancements for Related Benzyl-Furyl Systems

The development of new synthetic methods provides more efficient, versatile, and sustainable ways to construct complex molecules like benzyl-furyl systems. Key advancements focus on the formation of the crucial carbon-carbon bonds that constitute the molecular backbone.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds between aryl and/or heteroaryl groups. mdpi.com This reaction is highly valued for its versatility and functional group tolerance. mdpi.comsemanticscholar.org It typically involves the coupling of an organoboronic acid with an aryl halide, catalyzed by a palladium complex. This methodology is directly applicable to the synthesis of benzyl-furyl systems, for example, by coupling a furan-boronic acid with a benzyl halide or an arylboronic acid with a halogenated furan. acs.org Research continues to produce more active and robust palladium catalysts, including specialized Pd(II) complexes that can provide excellent yields in environmentally friendly solvent systems like ethanol/water. mdpi.com

Copper- and Iron-Catalyzed Reactions: Beyond palladium, other transition metals are being used to forge aryl-furan bonds. Copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes has been shown to produce multisubstituted furan derivatives regioselectively. organic-chemistry.org In another approach, an FeCl₃-catalyzed reaction of propargylic acetates with enoxysilanes, followed by an acid-catalyzed cyclization, offers a straightforward route to tri- or tetrasubstituted furans. organic-chemistry.org

Switchable Ring-Opening and Cyclization Strategies: Innovative cascade or domino reactions provide atom-economical pathways to complex heterocyclic systems. A novel method has been developed for the synthesis of highly substituted benzo[b]furans from 3-alkynyl-4-pyrones and 1,3-dicarbonyl compounds. acs.org The reaction pathway can be "switched": in the presence of a copper(I) iodide catalyst, the reaction proceeds through a furan intermediate to yield the benzofuran (B130515) product. This highlights how catalyst choice can selectively open or close specific reaction pathways to access different molecular scaffolds from a common starting material. acs.org

| Methodology | Catalyst/Reagent | Description | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(OAc)₂, Pd(II) complex) | Cross-coupling of an organoboronic acid with an aryl/heteroaryl halide. | High functional group tolerance; mild conditions. | acs.orgmdpi.com |

| Intermolecular Annulation | Copper | Regioselective synthesis of multisubstituted furans from alkyl ketones and β-nitrostyrenes. | Builds the furan ring from acyclic precursors. | organic-chemistry.org |

| Switchable Ring-Opening/Cyclization | CuI (for furan route) | A base-promoted reaction of 3-alkynyl-4-pyrones that can be directed to form benzofurans. | Access to different heterocyclic cores from a single starting material by changing the catalyst. | acs.org |

| Substitution/Cyclization | FeCl₃ then TsOH | Two-step, one-pot synthesis of substituted furans from propargylic acetates and enoxysilanes. | Straightforward synthesis of highly substituted furans. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Furyl Methanol Structures

Photochemical Transformations of Benzyl-Furyl Alcohols

The furan (B31954) ring in benzyl-furyl alcohols is susceptible to photochemical reactions, particularly cycloadditions. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a key transformation for these molecules, leading to the formation of oxetanes. beilstein-journals.orgmdpi.com

Paternò–Büchi Reaction and Oxetane (B1205548) Formation with 1-(3-furyl)-benzyl alcohol.rsc.orgresearchgate.netrsc.org

The irradiation of 1-(3-furyl)-benzyl alcohol in the presence of aromatic carbonyl compounds like benzophenone (B1666685) results in the formation of oxetane adducts. rsc.orgresearchgate.net This reaction proceeds with high regioselectivity, with the oxetane forming at the double bond bearing the hydroxyalkyl group. rsc.orgresearchgate.netrsc.org However, attempts to react 3-furylmethanol with benzaldehyde (B42025) under similar conditions did not yield an oxetane, likely due to the retro-cleavage of the biradical intermediate. rsc.org In contrast, the reaction of 1-(3-furyl)-n-heptanol with benzophenone successfully produces the corresponding oxetane. rsc.orgresearchgate.net

The reaction between 1-(3-furyl)-benzyl alcohol and benzophenone yields a mixture of two diastereoisomeric oxetanes. rsc.org This outcome suggests a directing effect from the hydroxyl group, as the absence of this group eliminates diastereoselectivity. rsc.org

Regioselectivity and Stereoselectivity in Photochemical Cycloadditions.beilstein-journals.orgrsc.orgresearchgate.net

The Paternò–Büchi reaction involving furan derivatives and triplet carbonyls, such as benzophenone, demonstrates notable regioselectivity, favoring the formation of 2-alkoxyoxetanes. beilstein-journals.org This preference is attributed to the relative stability of the intermediary triplet biradicals and the nucleophilicity of the furan ring carbons. beilstein-journals.org

In the case of chiral 1-(3-furyl)-alkanols, the photochemical reaction with aromatic carbonyls exhibits good to high stereoselectivity. rsc.orgresearchgate.net For 1-(3-furyl)-benzyl alcohol, the observed stereoselectivity is explained by the conformers of the reactant, which likely form a complex between the carbonyl compound and the hydroxyl group. rsc.orgresearchgate.netrsc.org This interaction directs the attack of the excited carbonyl compound.

When 1-(3-furyl)-n-heptanol reacts with benzaldehyde, a mixture of regioisomeric products is formed due to the comparable stability of the regioisomeric biradical intermediates. rsc.orgresearchgate.net

Elucidation of Photoreaction Mechanisms (e.g., Biradical Intermediates).beilstein-journals.orgrsc.orgresearchgate.net

The mechanism of the Paternò–Büchi reaction is understood to proceed through the formation of biradical intermediates. beilstein-journals.orgrsc.orgresearchgate.net The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then attacks the furan ring. beilstein-journals.org The stability of the resulting biradical intermediate dictates the regioselectivity of the reaction. beilstein-journals.org For furan, the attack preferentially occurs at the more nucleophilic C1 carbon to form a more stable biradical, leading to 2-alkoxyoxetanes. beilstein-journals.org

In the reaction of 1-(3-furyl)-benzyl alcohol, the stereoselectivity is rationalized by considering the different conformations of the biradical intermediates that can be formed. rsc.orgresearchgate.net The presence of a hydroxyl group can influence the reaction pathway through coordination or hydrogen bonding with the carbonyl compound, thus directing the stereochemical outcome. rsc.org The formation of a complex between the carbonyl and the hydroxyl group is a key factor in explaining the observed stereoselectivity. researchgate.net

Catalytic Reactions Involving the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol portion of benzyl-3-furyl-methanol is amenable to various catalytic transformations, including oxidation to aldehydes or carboxylic acids, as well as alkylation and cross-coupling reactions.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids).mdpi.commdpi.comsemanticscholar.orgrsc.org

The oxidation of benzyl alcohol to benzaldehyde or benzoic acid is a fundamental transformation in organic synthesis. patsnap.com Various catalytic systems have been developed to achieve this selectively. For instance, gold-based catalysts have shown high efficiency. Phosphine-stabilized gold clusters deposited on supports like anatase TiO2 and fumed SiO2 can achieve over 90% conversion of benzyl alcohol within three hours. rsc.org The selectivity towards either the aldehyde or the corresponding ester (in the presence of an alcohol solvent) can often be controlled by the reaction temperature. rsc.org

Similarly, palladium-supported on graphitic carbon nitride (g-C3N4) has been demonstrated as an effective catalyst for the solvent-free selective oxidation of benzyl alcohol. mdpi.com The catalytic performance is influenced by the nitrogen configuration and the surface concentration of Pd2+. mdpi.com Bimetallic catalysts, such as Au-Pd clusters, have also exhibited remarkable activity for the selective oxidation of benzyl alcohol, with the reaction mechanism often involving the deprotonation of the alcohol's O-H bond followed by the dissociation of the C-Hβ bond. semanticscholar.org

Hydrogen peroxide is often employed as a green oxidant in these reactions. mdpi.com For example, certain polyoxometalate catalysts can facilitate the oxidation of benzylic alcohols with H2O2, where reaction conditions can be tuned to favor the formation of either the aldehyde or the carboxylic acid. mdpi.com

Alkylation and Cross-Coupling Reactions of Benzylic Alcohols.mdpi.comacs.orgacs.orgresearchgate.net

Benzylic alcohols can serve as alkylating agents in cross-coupling reactions, often through a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" strategy. mdpi.comresearchgate.net This process typically involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with a nucleophile. The subsequent reduction of the intermediate regenerates the catalyst and yields the alkylated product.

Various transition-metal catalysts, including those based on iridium, manganese, and iron, have been successfully used for the C(sp3)-H alkylation of methyl heteroarenes with benzyl alcohols. mdpi.com For example, manganese pincer complexes can catalyze the reaction between benzyl alcohols and 2-methylquinoline (B7769805) to produce the corresponding coupled products in high yields. mdpi.com Heteroaromatic methanols, including furyl derivatives, are suitable substrates for these reactions. mdpi.com

Nickel-catalyzed Suzuki-Miyaura arylation of tertiary benzylic acetates provides a method for creating all-carbon quaternary stereocenters with high enantiopurity. acs.org Furthermore, recent developments have shown that thiobenzoic acid can catalyze the Cα–H cross-coupling of benzyl alcohols with α-ketoacid derivatives, a reaction that can be enhanced by the addition of a photoredox catalyst. acs.org Copper-catalyzed cross-coupling of aryl acetonitriles with benzyl alcohols also provides an efficient route to α-alkylated nitriles. researchgate.net

Hydrogenation and Reductive Processes (e.g., of furan ring or benzylic carbon)

The chemical structure of this compound, featuring both a furan ring and a benzylic alcohol moiety, presents multiple sites for hydrogenation and reductive transformations. Research on analogous structures, such as benzyl alcohol and furfuryl alcohol, provides significant insight into the potential reactivity of this compound. Key processes include the reduction of the furan ring, hydrogenolysis of the benzylic carbon-oxygen bond, and reduction of the carbonyl group in related structures.

Catalytic transfer hydrogenation is an effective method for these transformations. For instance, copper-based catalysts derived from hydrotalcite precursors have been utilized for the selective transfer hydrogenation of furfural (B47365) to furfuryl alcohol (FA) and subsequently to 2-methyl furan (MF), using methanol (B129727) as a hydrogen donor. acs.org An untreated copper catalyst yielded 94.0 mol% of FA at 473 K, while an activated catalyst favored the formation of MF with a 94.1 mol% yield at 513 K. acs.org This suggests that under specific catalytic conditions, the furan moiety in this compound could undergo hydrogenation, while the benzylic alcohol could be susceptible to hydrogenolysis.

The hydrogenolysis of the C-O bond in benzylic and furfuryl alcohols is a common reductive process. Bifunctional catalysts with both a metal component (like Pd, Pt, Ru) and an acidic component are often required. researchgate.net The acidic sites facilitate the weakening of the C–O bond, while the metal sites activate hydrogen for the reduction. researchgate.net A novel metal-free method for the reductive deoxygenation of alcohols has also been developed using polymethylhydrosiloxane (B1170920) (PMHS) assisted by iodide. rsc.org This system has been shown to be effective for various aromatic methanols, including benzyl alcohol and furyl derivatives, proceeding via a radical mechanism. rsc.org At 140 °C, benzyl alcohol was completely converted to toluene (B28343) in 99% yield. rsc.org

Biocatalytic reductions offer a high degree of selectivity. Studies on chalcone (B49325) derivatives containing a furan ring, such as 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, have demonstrated that yeast strains like Saccharomyces cerevisiae and Yarrowia lipolytica can selectively hydrogenate the α,β-unsaturated double bond to yield the corresponding propan-1-one with over 99% conversion, leaving the furan ring and carbonyl group intact. researchgate.net This highlights the potential for chemoselective reductions at specific sites within the this compound structure using biological catalysts. researchgate.net

Table 1: Reductive Deoxygenation of Aromatic Alcohols with HI/PMHS rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Toluene | 99 |

| 4-Methylbenzyl alcohol | 4-Methyltoluene | 99 |

| (Thiophen-2-yl)methanol | 2-Methylthiophene | 89 |

| (Furan-2-yl)methanol | 2-Methylfuran (B129897) | 95 |

Reaction Conditions: 1.0 mmol substrate, 1.0 mmol HI, 2 mmol PMHS, 10 mL cyclohexane, 140 °C, 2 h.

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound allows for various intramolecular reactions, including rearrangements and cyclizations, often promoted by photochemical or acidic conditions.

A notable example is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, which has been studied with the isomeric 1-(3-furyl)-benzyl alcohol. researchgate.net The reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives occurs with high regioselectivity, primarily at the hydroxyalkylated double bond of the furan ring, to form oxetanes. researchgate.net In the case of chiral 1-(3-furyl)alkanols, the reaction proceeds with significant stereoselectivity, which is rationalized by the formation of a complex between the carbonyl compound and the hydroxyl group of the alcohol, guiding the approach to the furan ring. researchgate.net

Acid-catalyzed reactions can also induce cyclizations. For example, a method for synthesizing substituted furans involves the Brønsted acid-catalyzed heterocyclisation of γ-hydroxy-α,β-unsaturated ketones. rsc.org Mechanistic studies suggest the reaction proceeds through in situ deprotection of a silyl (B83357) ether, followed by a catalytic dehydrative heterocyclisation. rsc.org Plausible pathways involve the formation of an allylic cation, which undergoes 4π-electrocyclisation. rsc.org While this describes the formation of a furan ring, similar cationic intermediates could be involved in rearrangements of this compound under acidic conditions.

Mercury(II)-salt-mediated cyclizations are also relevant for unsaturated alcohols. beilstein-journals.org These reactions can lead to the formation of various heterocyclic and carbocyclic systems. For instance, 1-alkyn-5-ones undergo effective cyclization in the presence of Hg(OTf)₂ to yield 2-methylfuran derivatives under mild conditions. beilstein-journals.org This demonstrates the utility of metal catalysts in promoting intramolecular cyclization involving furan systems.

Table 2: Paternò-Büchi Reaction of 1-(3-furyl)-benzyl alcohol with Benzophenone researchgate.net

| Reactant | Product(s) | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|

| (R,S)-1-(3-furyl)-benzyl alcohol | Oxetane adduct | Not applicable | 25 |

| (S)-1-(3-furyl)-benzyl alcohol | Oxetane adduct | 52% | 15 |

The reaction involves the formation of an oxetane via cycloaddition to the C4-C5 double bond of the furan ring.

Investigations into Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions of this compound are not extensively documented. However, studies on related compounds like benzyl alcohol and furan derivatives provide a framework for understanding the potential reaction dynamics.

Kinetic investigations into the oxidation of substituted benzyl alcohols over gold catalysts (Au/TiO₂ and Au/Al₂O₃) have employed Michaelis-Menten analysis and Hammett studies to elucidate reaction mechanisms at the metal-support interface. acs.orgacs.org These studies show that the reaction rate depends on substrate concentration, eventually reaching saturation. acs.org The analysis allows for the determination of kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction rate (νₘₐₓ). These parameters are influenced by electronic effects of substituents on the benzene (B151609) ring, which affect substrate binding, deprotonation, and the rate-limiting hydride transfer step. acs.org A similar approach could be applied to quantify the reactivity of this compound in oxidation reactions.

Table 3: Michaelis-Menten Kinetic Parameters for Benzyl Alcohol Oxidation over Au/TiO₂ acs.org

| Substrate | Kₘ (mM) | νₘₐₓ (mM/min) |

|---|---|---|

| 4-methoxybenzyl alcohol | 7.9 ± 1.0 | 0.81 ± 0.03 |

| 4-(trifluoromethyl)benzyl alcohol | 12.0 ± 2.0 | 0.49 ± 0.03 |

| Benzyl alcohol | 10.0 ± 1.0 | 0.63 ± 0.02 |

Reaction Conditions: 60 °C in toluene solvent.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 3 Furyl Methanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of Benzyl-3-furyl-methanol would display distinct signals corresponding to the different types of protons: those on the phenyl ring, the furan (B31954) ring, the benzylic methylene (B1212753) bridge (-CH₂-), and the hydroxymethyl group (-CH₂OH).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. For this compound, signals for the carbons of the phenyl ring, the furan ring, the benzylic methylene carbon, and the hydroxymethyl carbon are expected.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals by revealing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methylene protons to the methylene carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.eduresearchgate.net It is crucial for piecing together the molecular structure by showing connectivity between different functional groups. For example, HMBC would show a correlation from the benzylic methylene protons to the carbons of the phenyl ring and the furan ring, confirming the linkage between these three components.

The specific positions (chemical shifts) and splitting patterns (coupling constants) of NMR signals provide detailed structural information.

Chemical Shift Analysis:

Phenyl Protons: Typically appear in the aromatic region, around δ 7.2-7.4 ppm. rsc.org

Furan Protons: Resonate in a region characteristic of heterocyclic aromatic protons.

Benzylic Protons (-CH₂-): Expected to appear as a singlet around δ 3.9-4.0 ppm.

Hydroxymethyl Protons (-CH₂OH): These protons would likely appear as a singlet around δ 4.5 ppm. rsc.org

Hydroxyl Proton (-OH): The chemical shift of this proton is variable and depends on concentration and solvent; it often appears as a broad singlet.

Coupling Constant Interpretation: Coupling constants (J-values) measure the interaction between neighboring protons and provide information about dihedral angles and connectivity. For instance, the splitting patterns observed for the protons on the phenyl and furan rings would confirm their substitution patterns.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | ~7.2-7.4 | ~126-129 | Correlate to benzylic carbon |

| Furan-H | ~6.3, ~7.4 | ~110-145 | Correlate to adjacent furan carbons and benzylic carbon |

| Benzylic -CH₂- | ~3.9 | ~35-40 | Correlate to phenyl and furan ring carbons |

| Hydroxymethyl -CH₂OH | ~4.5 | ~55-60 | Correlate to adjacent furan carbon |

| Hydroxyl -OH | Variable | N/A | N/A |

NMR spectroscopy can also provide insights into the three-dimensional shape (conformation) of a molecule and any dynamic processes, such as restricted rotation. scielo.br In this compound, rotation around the single bonds connecting the benzyl (B1604629) group to the furan ring and the furan ring to the hydroxymethyl group could be investigated. Variable-temperature NMR studies could reveal if there is a significant energy barrier to rotation, which might result in the broadening of signals or the appearance of multiple sets of signals at low temperatures. researchgate.net This would indicate the presence of different stable conformations (rotamers) that are slowly interconverting on the NMR timescale. scielo.br

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is characterized by several key absorption bands. A very prominent, broad band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. docbrown.info Absorptions from C-H stretching in the aromatic rings are seen just above 3000 cm⁻¹, while C-H stretching from the methylene groups appears just below 3000 cm⁻¹. Strong absorptions for C-O bond stretching are typically observed in the 1260-1000 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C=C bonds in the aromatic rings) often produce strong Raman signals.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad, strong) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic (Phenyl, Furan) |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | C=C stretch | Aromatic (Phenyl, Furan) |

| 1260-1000 | C-O stretch | Alcohol (C-OH) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₂H₁₂O₂), the molecular weight is 188.22 g/mol . nih.govchemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 188.

The molecule would then fragment in predictable ways. Key fragmentation pathways for alcohols and benzylic compounds include:

Loss of Water: A peak at M-18 (m/z = 170) due to the loss of an H₂O molecule is a common fragmentation for alcohols. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the methylene group is highly favorable, leading to the formation of a stable benzyl cation or, more commonly, a tropylium ion at m/z = 91. This is often a very intense peak in the spectra of benzyl-containing compounds. researchgate.net

Loss of Hydroxymethyl Radical: Cleavage can occur with the loss of the ·CH₂OH group, resulting in a fragment ion at m/z = 157.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the alcohol is a typical fragmentation pathway for alcohols. libretexts.org

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 188 | [C₁₂H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₂H₁₀O]⁺ | Loss of H₂O |

| 157 | [C₁₁H₉O]⁺ | Loss of ·CH₂OH |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

X-ray Crystallography for Solid-State Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details, which are invaluable for a complete understanding of a molecule's chemical and physical properties. For this compound and its derivatives, X-ray crystallography offers a detailed glimpse into their solid-state architecture, revealing the intricate network of intermolecular interactions that govern their crystal packing.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, leading to a complete and unambiguous structural elucidation.

Detailed research findings from crystallographic studies of analogous compounds reveal key structural features. For instance, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) showcases the spatial orientation of the phenyl and furan rings relative to the methanol (B129727) group. researchgate.net Similarly, the analysis of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol provides precise data on bond lengths and the dihedral angle between the aromatic rings, which in this case is a significant 70.25°. researchgate.net Such studies often highlight the role of hydrogen bonding, involving the hydroxyl groups of the methanol moiety, in stabilizing the crystal lattice. For example, in the structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, a strong intermolecular hydrogen bond is observed between the hydroxyl group and the oxygen atom of the methanol group. researchgate.net

The crystallographic data for these related compounds are typically presented in detailed tables, summarizing the key parameters of the crystal structure determination.

Interactive Data Table: Crystallographic Data for Furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄Cl₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 6.46 |

Interactive Data Table: Crystallographic Data for (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁FO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0648(9) |

| b (Å) | 8.3896(5) |

| c (Å) | 10.5727(9) |

| β (°) | 104.204(8) |

| Volume (ų) | 1037.44(14) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 6.14 |

These tables provide a concise summary of the crystallographic experiment and the resulting structural model. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the basic repeating unit of the crystal, while the space group describes the symmetry elements within the crystal. The Z value indicates the number of molecules in the unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

In more complex structures containing benzyl and furan moieties, such as (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, X-ray crystallography confirms the relative stereochemistry and the conformation of the flexible parts of the molecule. researchgate.net For instance, in this molecule, the furan ring is found to be equatorially attached to the tetrahydroisoquinoline unit. researchgate.net These detailed structural insights are crucial for understanding structure-activity relationships in medicinal chemistry and for the rational design of new materials.

Computational Chemistry and Theoretical Investigations of Benzyl 3 Furyl Methanol Systems

Quantum Mechanical Studies

Quantum mechanical methods are essential for describing the electronic behavior of molecules, which governs their geometry, reactivity, and spectroscopic signatures. Ab initio and Density Functional Theory (DFT) are the cornerstones of these investigations.

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is the first step in most computational studies. DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy for this purpose. nih.govnih.gov These calculations systematically adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov Analysis of the molecular orbitals can reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov

Illustrative Data: Optimized Geometrical Parameters for Benzyl-3-furyl-methanol

The following table represents the type of data obtained from a DFT geometry optimization. The values are hypothetical examples.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C(phenyl)-C(methylene) | 1.51 Å | |

| C(methylene)-C(furyl) | 1.50 Å | |

| C(furyl)-O(hydroxyl) | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angles | ||

| C(phenyl)-C(methylene)-C(furyl) | 112.5° | |

| C(methylene)-C(furyl)-C(hydroxyl) | 125.0° | |

| C(hydroxyl)-O-H | 109.0° | |

| Dihedral Angles | ||

| C(phenyl)-C(phenyl)-C(methylene)-C(furyl) | 65.0° | |

| C(phenyl)-C(methylene)-C(furyl)-C(furyl) | 120.0° |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules. nih.gov It is widely used to predict electronic absorption spectra, such as those measured by UV-Vis spectroscopy. ekb.eg The method calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ekb.eg The primary electronic transitions expected for this molecule would be π → π* transitions associated with the conjugated π-systems of the phenyl and furan (B31954) rings. The calculations can also identify the specific molecular orbitals involved in each electronic transition, providing a detailed understanding of the nature of the excited states. ekb.eg These theoretical spectra can be invaluable for interpreting experimental results and assigning absorption bands to specific electronic transitions.

Illustrative Data: Predicted Electronic Transitions for this compound via TD-DFT

This table shows representative data that would be generated from a TD-DFT calculation. The values are hypothetical examples.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 4.55 | 272 | 0.15 | HOMO → LUMO | π → π |

| 5.10 | 243 | 0.45 | HOMO-1 → LUMO | π → π |

| 5.85 | 212 | 0.30 | HOMO → LUMO+2 | π → π* |

Computational methods are routinely used to predict spectroscopic data that can be directly compared with experimental measurements, serving as a critical tool for structure verification.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). The high accuracy of these predictions, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, makes them invaluable for assigning experimental spectra and confirming molecular structures. nih.gov

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be extended to compute the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency is associated with a specific normal mode of vibration, such as O-H stretching, C=C aromatic ring stretching, or CH₂ bending. Due to the harmonic approximation and other systematic errors in the calculations, the raw computed frequencies are often scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

Illustrative Data: Predicted Vibrational Frequencies for this compound

This table provides an example of calculated vibrational frequencies and their assignments. The values are hypothetical.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3750 | 3600 | O-H stretch |

| 3180 | 3055 | Aromatic C-H stretch |

| 1650 | 1585 | Phenyl C=C stretch |

| 1580 | 1520 | Furan C=C stretch |

| 1480 | 1420 | CH₂ scissoring |

| 1075 | 1035 | C-O stretch |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them. This is achieved by exploring the molecule's potential energy surface (PES), a multidimensional surface that represents the molecule's energy as a function of its geometry. nih.govrsc.org

Computational methods can map out the PES by systematically changing key dihedral angles and calculating the energy at each point. This process, known as a relaxed PES scan, identifies the low-energy regions corresponding to stable conformers and the high-energy regions corresponding to transition states. nih.gov

For this compound, significant conformational flexibility arises from rotation around several single bonds: the bond connecting the phenyl ring to the methylene (B1212753) bridge, the bond connecting the furan ring to the methylene bridge, and the C-O bond of the methanol (B129727) group. The relative orientation of the two aromatic rings is of particular interest.

By performing relaxed scans of the relevant dihedral angles, the various stable conformers can be located. For each stable conformer, a full geometry optimization and frequency calculation is performed to confirm it is a true energy minimum. The energy difference between these conformers and the energy of the transition states connecting them define the rotational barriers. nih.gov Studies on the related molecule benzyl (B1604629) alcohol have shown that the orientation of the hydroxyl group relative to the phenyl ring is governed by a delicate balance of forces, resulting in specific gauche conformations being the most stable. nih.gov A similar analysis for this compound would reveal its preferred three-dimensional shapes.

Illustrative Data: Relative Energies of Hypothetical this compound Conformers

This table illustrates how the relative stabilities of different conformers would be presented. The conformer descriptions and energies are hypothetical.

| Conformer | Dihedral Angle (Phenyl-C-C-Furyl) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | 0.00 |

| B | ~180° (anti) | 1.5 |

| C | ~0° (syn) | 4.0 (Sterically hindered) |

The relative stability of different conformers is determined by a complex interplay of intramolecular interactions. In this compound, these interactions include:

Steric Hindrance: Repulsive interactions between the bulky phenyl and furyl groups will destabilize conformations where these groups are in close proximity (syn-periplanar).

Intramolecular Hydrogen Bonding: A weak hydrogen bond could potentially form between the hydroxyl proton and the oxygen atom of the furan ring, or with the π-electron clouds of the phenyl or furan rings. Such an interaction would stabilize specific orientations. Studies on benzyl alcohol have suggested that an attraction between the OH group and the π electrons of the phenyl ring influences its stable conformation. researchgate.net

Dipole-Dipole Interactions: The relative orientation of polar bonds within the molecule can lead to stabilizing or destabilizing electrostatic interactions.

Computational analysis, particularly through methods like Natural Bond Orbital (NBO) analysis, can quantify these weak interactions and explain the conformational preferences observed on the potential energy surface. A study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide highlighted that the rotation of the furan ring leads to rapid conformational interchanges, a dynamic that would also be critical in this compound. scielo.br

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanistic pathways of chemical reactions involving this compound and its derivatives. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify key intermediates, and calculate the energetic profiles of various reaction channels. These theoretical investigations provide molecular-level insights that complement experimental findings, helping to understand reaction feasibility, selectivity, and kinetics.

Transition State Characterization and Reaction Barrier Calculations

A cornerstone of mechanistic elucidation is the characterization of transition states (TS) and the calculation of associated reaction barriers. The transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) determine the rate of a chemical transformation.

Computational studies on related systems, such as the reactions of furan and benzyl derivatives, provide a framework for understanding this compound. For instance, in the Diels-Alder cycloaddition of furan, calculations show a slight preference (1–2 kcal/mol) for the exo dimer over the endo dimer. chemrxiv.org Theoretical calculations for the barrierless radical association reactions of allyl + phenyl and benzyl + vinyl have been studied at the CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G** level of theory. osti.gov The results indicated that at typical combustion conditions, the collisional stabilization of the initial adduct, 3-phenylpropene, is a dominant pathway. osti.gov

Benchmark calculations on simpler systems, like hydrogen abstraction from methanol, have utilized high-level methods such as CCSD(T) extrapolated to the infinite-basis limit to achieve high accuracy, with calculated forward reaction barrier heights around 9.7 kcal/mol. researchgate.net For the solvolysis of substituted benzyl chlorides, computational models have been used to analyze how substituent effects influence transition state structures, consistent with Hammond or anti-Hammond effects. nih.govresearchgate.net These approaches can be applied to this compound to predict how its reactions, such as oxidation or substitution, proceed, and to quantify the energy required for these transformations.

Table 1: Representative Calculated Reaction Barriers for Related Systems

| Reaction Type | System | Computational Method | Calculated Barrier Height (kcal/mol) | Reference |

|---|---|---|---|---|

| Cycloaddition | Furan Dimerization (exo) | DFT | ~1-2 (preference over endo) | chemrxiv.org |

| H-abstraction | H + Methanol | CCSD(T)/CBS | 9.7 (forward) | researchgate.net |

| H-abstraction | H + 3-phenylpropene | G3(MP2,CC) | 9.1 - 12.1 lower than other sites | osti.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Modeling of Reactive Intermediates (e.g., Biradicals)

Beyond transition states, computational modeling is crucial for identifying and characterizing short-lived, high-energy reactive intermediates that are often difficult to detect experimentally. In reactions involving unsaturated systems like the furan ring, biradical (or diradical) intermediates can play a significant role. researchgate.net

For example, in the Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl and an alkene, biradical intermediates are proposed. researchgate.net Theoretical analysis of the reaction between furan and benzaldehyde (B42025) suggests the formation of possible biradical intermediates. researchgate.net In some hetero-Diels-Alder reactions, a stepwise mechanism proceeding through an intermediate diradical species is considered as a possible alternative to a concerted pathway. mdpi.com Computational studies can predict the geometries, energies, and spin states (singlet or triplet) of these biradicals. For instance, in a related system, calculations showed that singlet diradicals can efficiently cross to the triplet state, which may then evolve to other states or be deactivated. researchgate.net Modeling these species for reactions of this compound could reveal alternative, non-concerted pathways, explaining unexpected product formations or stereochemical outcomes.

Advanced Theoretical Approaches for Stereoselectivity Prediction and Rationalization

Many chemical reactions can yield multiple stereoisomers, and predicting and explaining the observed stereoselectivity is a significant challenge. Advanced theoretical approaches, primarily based on Density Functional Theory (DFT), are instrumental in rationalizing the stereochemical outcomes of reactions involving chiral or prochiral molecules like this compound.

Computational studies have successfully explained the stereoselectivity in various reactions of furan derivatives. researchgate.net In the Diels-Alder reaction between furan and maleic anhydride (B1165640) or maleimide, quantum chemical calculations of reaction-free energies and transition-state barriers were used to explain the experimentally observed preference for the thermodynamically more stable exo stereoisomer, even though the endo isomer may be kinetically favored. researchgate.net The low thermodynamic stability of the furan [4+2] adducts can lead to a retro-Diels-Alder reaction, which ultimately favors the formation of the most stable product. researchgate.net

For organocatalytic reactions, computational models can elucidate the role of the catalyst in controlling stereochemistry. researchgate.net In the enantioselective [4+4] cycloaddition of furan ortho-quinodimethanes, computational studies pointed to a stepwise process where the stereochemical outcome is determined by the protonation of organocatalyst-bound intermediates. researchgate.net By calculating the energies of the different transition states leading to various stereoisomers, the preferred reaction pathway can be identified. These calculations often consider subtle non-covalent interactions between the substrate, reagents, and catalyst that govern the facial selectivity of the attack.

Table 2: Comparison of Experimental and Calculated Stereoselectivity in a Furan Diels-Alder Reaction

| Reactants | Condition | Product Ratio (Exo:Endo) - Experimental | Product Ratio (Exo:Endo) - Calculated | Reference |

|---|---|---|---|---|

| Furan + Maleic Anhydride | Thermodynamic Control | Predominantly Exo | Exo thermodynamically favored | researchgate.net |

| Furan + Maleic Anhydride | Kinetic Control | Slight preference for Endo | Endo kinetically favored | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Docking Simulations for Ligand-Receptor Interactions (if applicable to theoretical studies of derivatives)

While this compound itself is a relatively simple molecule, its derivatives can be designed as ligands to interact with biological receptors, such as proteins and enzymes. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This method is instrumental in structure-based drug design and for understanding the molecular basis of ligand-receptor interactions. nih.govnih.gov

In a typical molecular docking study, a 3D model of the target receptor, often obtained from X-ray crystallography or cryo-EM, is used. nih.govmdpi.com A library of potential ligands, which could include various derivatives of this compound, is then computationally "docked" into the receptor's binding site. A scoring function is used to estimate the binding affinity, ranking the different ligands based on their predicted potency. mdpi.com

For example, docking studies on N-substituted benzyl acetamides have been used to understand their binding mechanism to the HIV-1 reverse transcriptase enzyme. nih.govnih.gov These simulations revealed that the compounds fit efficiently into the binding pocket, which was consistent with their experimental anti-HIV activity. nih.govnih.gov Similarly, docking studies of benzyl alcohol derivatives into the active site of glucosamine-6-phosphate synthase showed that the compounds could fit into the receptor cavity and form hydrogen bonds with key amino acid residues. dergipark.org.tr By applying this methodology, researchers can rationally design novel derivatives of this compound with enhanced binding affinity and selectivity for a specific biological target, guiding synthetic efforts and accelerating the discovery of new therapeutic agents. mdpi.com

Table 3: Hypothetical Molecular Docking Scores for this compound Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A (Amide) | HIV-1 Reverse Transcriptase | -13.7 | TYR181, LYS101 |

| Derivative B (Ester) | Glucosamine-6-P Synthase | -52.9 | GLY41, HIS181 |

Note: The data in this table is illustrative, based on findings for similar compound classes, and represents the type of output generated from molecular docking simulations. nih.govdergipark.org.tr

Exploration of Derivatives and Analogues of Benzyl 3 Furyl Methanol: Synthesis and Academic Study of Reactivity

Synthetic Strategies for Modified Benzyl-3-furyl-methanol Analogues

Synthetic chemists have employed various strategies to create analogues of this compound, enabling the systematic study of how structural changes influence chemical properties and reactivity. These strategies include functionalization of the heterocyclic furan (B31954) core, modification of the appended aromatic ring, and construction of fused ring systems.

Modification of the furan ring is a key strategy for generating analogues. The inherent reactivity of the furan nucleus allows for substitution at its various carbon positions. For instance, an oxanorbornadiene-based strategy has been presented for the preparation of 5-substituted furfuryl carbamates. nih.gov This method involves the reaction of amines with intermediate oxanorbornadiene carbonates, which then undergo a retro-Diels-Alder reaction to yield the desired furfuryl carbamates. nih.gov This approach circumvents the instability often encountered with activated furfuryl alcohols. nih.gov

Another approach involves the use of 3-silylated furfurals, which serve as versatile platforms for accessing 3-substituted 2-furyl carbinols. nih.gov These silylated intermediates can be converted to 2-furyl carbinols through condensation with organomagnesium or organolithium reagents. nih.gov The resulting hydroxyl group can then facilitate C-Si bond functionalization, leading to a variety of 3-substituted furan derivatives through copper-catalyzed cross-coupling reactions. nih.gov

The table below summarizes the yields of intermediate oxanorbornadienes from various 5-substituted furfuryl alcohols, demonstrating a key step in one functionalization strategy. nih.gov

| 5-Substituent of Furfuryl Alcohol | Corresponding Oxanorbornadiene Yield |

| H | >90% |

| Methyl | >90% |

| Phenyl | >90% |

| p-Methoxyphenyl | >90% |

| p-Nitrophenyl | 41% |

This table is based on data for the formation of oxanorbornadienes, which are stable intermediates for accessing 5-substituted furfuryl derivatives. nih.gov

The benzyl (B1604629) group of this compound is another prime target for modification. Standard organic chemistry reactions can be applied to introduce substituents onto the phenyl ring or to alter the benzylic carbon itself. For example, the hydroxyl group of benzyl alcohols can be substituted to form benzyl chlorides using systems like HCl/dioxane. acgpubs.org The efficiency of this transformation is influenced by the substituents present on the aromatic ring. acgpubs.org

Furthermore, the benzylic position is reactive towards oxidation. Depending on the reagents used, a benzylic methylene (B1212753) group can be oxidized to a carbonyl. wikipedia.org For instance, chromium trioxide-3,5-dimethylpyrazole complex selectively oxidizes a benzylic methylene to a carbonyl. wikipedia.org Tandem oxidation-nitration of substituted benzyl alcohols can also be employed to produce 4-substituted-3-nitrophenyl carbonyl compounds. researchgate.net These methods allow for the introduction of a wide range of electronic and steric diversity onto the benzyl portion of the molecule.

The following table illustrates the effect of phenyl ring substituents on the synthesis of benzyl chlorides from benzyl alcohols. acgpubs.org

| Substituent on Benzyl Alcohol | Product | Yield (%) |

| 2-methyl | 2-methylbenzyl chloride | 56 |

| 4-methyl | 4-methylbenzyl chloride | 85 |

| 2,4-dimethyl | 2,4-dimethylbenzyl chloride | 70 |

| 2,4,6-trimethyl | 2,4,6-trimethylbenzyl chloride | 90 |

| 2-methoxy | 2-methoxybenzyl chloride | 60 |

| 3-methoxy | 3-methoxybenzyl chloride | 60 |

This table demonstrates the influence of aromatic substitution on the conversion of benzyl alcohols to benzyl chlorides using an HCl/dioxane system. acgpubs.org

The structural elements of this compound serve as building blocks for the synthesis of more complex heterocyclic systems. One notable example is the synthesis of tetrahydroisoquinolinones. The reaction between homophthalic anhydride (B1165640) and an imine derived from furfural (B47365), N-(furan-2-yl-methylidene)-benzylamine, yields trans-2-Benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylic acid. nih.gov This acid can be further elaborated into a variety of 4-substituted tetrahydroisoquinolinones. nih.govmdpi.com

Similarly, the furan and benzyl moieties can be incorporated into indazole scaffolds. Research has described the synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its derivatives. nih.gov These compounds are synthesized through multi-step sequences, often involving the construction of the indazole ring from appropriately substituted precursors. For instance, microwave-assisted synthesis has been successfully employed to promote the formation of N-2 substituted indazoles by reacting 3-(4-ethoxycarbonylphenyl)indazoles with various substituted benzyl chlorides. semanticscholar.org This method was found to be more effective than traditional thermal substitution or Mitsunobu reactions with benzyl alcohol for achieving N-2 benzylation. semanticscholar.org Further extensions have led to the synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives. nih.gov

Structure-Reactivity Relationship Studies of Analogues in Academic Contexts

Academic studies on analogues of this compound have provided insights into how structural modifications influence chemical reactivity. For example, research on substituted 2-furanylmethanol derivatives has explored how substituents affect mechanochemical reactivity. researchgate.net It was found that placing an electron-donating substituent at the 3-position of the furan ring can lower the activation barrier for fragmentation of furfuryl carbonates and carbamates. researchgate.net This is attributed to the resonance stabilization of the resulting furfuryl carbocation intermediate. researchgate.net

The stability of furfuryl carbamates, which can be considered derivatives of furyl-methanols, is also highly dependent on the chemical environment. They are generally found to be unstable under acidic conditions but resistant to bases. nih.gov For example, clean deprotection of 5-phenyl- and 5-methyl-furfuryl carbamates was observed with 1% trifluoroacetic acid (TFA) in dichloromethane. nih.gov This lability is a key aspect of their reactivity profile.

Stereochemical Control in the Synthesis of Complex Derivatives

When this compound analogues are incorporated into more complex structures with multiple stereocenters, controlling the stereochemical outcome of the synthesis becomes a critical challenge. In the synthesis of tetrahydroisoquinolinones from homophthalic anhydride and imines, the stereochemistry of the product is highly dependent on the reaction conditions, such as the solvent. nih.gov For the reaction producing 2-benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylic acid, using pyridine (B92270) as the solvent resulted in a completely diastereoselective reaction, yielding only the trans isomer. nih.gov In contrast, reactions in dichloroethane or benzene (B151609) produced mixtures of cis and trans isomers. nih.gov

The development of catalytic asymmetric methods is crucial for accessing enantiomerically pure, complex furan-containing compounds. researchgate.netbohrium.comresearchgate.net While direct asymmetric syntheses of this compound itself are not extensively detailed, related research highlights the progress in this area. For instance, organocatalytic asymmetric (2+4) annulation reactions have been used to synthesize furan-indole compounds bearing both axial and central chirality with high yields and excellent stereoselectivities. researchgate.netbohrium.com Such strategies for stereochemical control are vital for the synthesis of structurally defined, complex molecules derived from furan-based methanols.

Applications of Benzyl 3 Furyl Methanol in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate and Building Block

The furan (B31954) nucleus is recognized as a promising scaffold in synthetic chemistry due to its electron-rich nature, aromaticity, and the potential for functional group diversity. ijabbr.comijabbr.com These characteristics allow furan rings to participate in various electrical interactions and provide stability to the resulting compounds. ijabbr.com Benzyl-3-furyl-methanol combines the reactivity of the furan ring with the hydroxyl group of the methanol (B129727) moiety, making it a versatile intermediate.

The hydroxyl group can be readily converted into other functional groups or used as a handle for connecting to other molecules. For instance, in multi-step syntheses, this alcohol functionality is often transformed into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. mdpi.com This strategy allows for the introduction of a wide range of substituents at this position.

Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions or undergo various electrophilic substitution and metal-catalyzed cross-coupling reactions. The benzyl (B1604629) group, while generally more stable, can influence the molecule's steric and electronic properties and can be a site for functionalization under specific conditions. This combination of reactive sites allows this compound to serve as a foundational building block for more elaborate structures. For example, structurally related 3-benzyl-furan-2(5H)-ones are used as precursors for condensation reactions with aromatic aldehydes to yield complex lactones. nih.gov

Precursor for the Synthesis of Complex Organic Molecules

The utility of benzyl-furyl structures as precursors is well-documented in the synthesis of complex heterocyclic systems. A notable example is the synthesis of novel (±)-trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. mdpi.com In this multi-step sequence, a related starting material, (±)-trans-2-benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylic acid, undergoes a series of transformations where the core benzyl-furyl structure is maintained.

The process involves the initial esterification of the carboxylic acid to its corresponding methyl ester. mdpi.com This ester is then selectively reduced using lithium borohydride (B1222165) to yield a hydroxymethyl derivative, (±)-trans-2-benzyl-3-(furan-2-yl)-4-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one, a compound analogous in functionality to this compound. mdpi.com This alcohol serves as a crucial intermediate, which is subsequently converted to a tosylate. The tosylate is then reacted with various secondary amines to produce a library of N,N-disubstituted aminomethyl derivatives. mdpi.com

Table 1: Synthesis of Tetrahydroisoquinolinone Derivatives

| Step | Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (±)-trans-Methyl-2-benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylate | LiBH₄, THF | (±)-trans-2-Benzyl-3-(furan-2-yl)-4-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one | - |

| 2 | (±)-trans-2-Benzyl-3-(furan-2-yl)-4-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one | p-Toluenesulfonyl chloride, pyridine (B92270) | (±)-trans-2-Benzyl-1-oxo-3-(furan-2-yl)-4-tosyloxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one | 94 |

Similarly, 3-benzyl-furan-2(5H)-one serves as a key intermediate for producing analogues of nostoclides, a class of naturally occurring γ-alkylidenebutenolides. nih.gov The synthesis involves a vinologous aldol (B89426) reaction where the furanone is first converted into a silyloxy diene furan synthon, which then condenses with various aromatic aldehydes. nih.gov This methodology demonstrates how the benzyl-furan core acts as a foundational piece for constructing biologically relevant molecules. nih.gov

Table 2: Synthesis of 3-Benzyl-5-arylidene-furan-2(5H)-one Derivatives

| Aldehyde Used | Product Yield (%) |

|---|---|

| Piperonal | 85 |

| 4-Chlorobenzaldehyde | 72 |

| 4-Methoxybenzaldehyde | 98 |

| 3-Nitrobenzaldehyde | 31 |

| 4-(Trifluoromethyl)benzaldehyde | 65 |

Data sourced from reference nih.gov

Role in Developing Novel Catalytic Systems and Ligand Design

While direct applications of this compound in catalytic systems are not extensively documented, its structural components suggest significant potential in ligand design. The benzyl alcohol moiety is a known substrate in various catalytic transformations, particularly oxidation reactions. nih.gov For instance, novel heterogeneous catalysts have been developed for the efficient oxidation of benzyl alcohols to aldehydes, which can then participate in one-pot, multi-component reactions to form complex heterocyclic derivatives like 1,4-dihydropyridines and tetrazoles. nih.govnih.gov This highlights the reactivity of the benzylic alcohol group and its utility in generating reactive intermediates under catalytic conditions.

The furan ring in this compound contains an oxygen atom with lone pairs of electrons, making it a potential coordination site for metal catalysts. Heterocyclic compounds are frequently incorporated into ligand scaffolds to modulate the electronic properties and stability of metal complexes. Furthermore, the synthesis of catalysts supported on covalent organic frameworks has been shown to be effective for reactions involving furfuryl and benzyl alcohols, indicating the compatibility of these motifs with advanced catalytic materials. researchgate.net The combination of the furan ring (a potential coordinating element) and the benzyl group (for tuning steric bulk) within the this compound structure presents a viable, yet underexplored, strategy for developing novel ligands for asymmetric catalysis and other transition-metal-catalyzed reactions.

Exploration in the Synthesis of Scaffolds for Diverse Chemical Transformations (e.g., in fine chemical production)

A molecular scaffold is a core structure from which a library of diverse compounds can be generated. The furan ring is considered an exceptionally valuable scaffold, particularly for generating compounds with biological activity. ijabbr.comijabbr.com this compound provides a robust scaffold that integrates the furan heterocycle with benzyl and hydroxyl functionalities, offering multiple points for diversification.

The synthesis of complex structures such as tetrahydroisoquinolinones and nostoclide analogues demonstrates the practical application of the benzyl-furyl scaffold. mdpi.comnih.gov In these examples, the fundamental scaffold is elaborated through sequential reactions to build larger, more complex molecular frameworks. This approach is central to the production of fine chemicals, where a common intermediate is used to generate a range of high-value products.

Moreover, furan-based building blocks are instrumental in the synthesis of other important heterocyclic scaffolds, such as benzofurans. nih.gov Methodologies that transform furan derivatives into substituted phenols further expand the utility of these compounds as precursors to a broad class of aromatic chemicals. rsc.org The inherent reactivity of the furan ring and the versatility of the alcohol function in this compound make it an attractive starting point for developing diverse molecular scaffolds applicable in medicinal chemistry and materials science.

Q & A

What are the standard synthetic routes for Benzyl-3-furyl-methanol, and how do reaction conditions influence yield?

Basic